4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with nitriles or other suitable reagents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations .
Scientific Research Applications
4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile include other pyrazolotriazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. Some examples include:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
The uniqueness of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C13H10N6 |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8-11(9-5-3-2-4-6-9)13-17-16-10(7-14)12(15)19(13)18-8/h2-6H,15H2,1H3 |
InChI Key |
AZMQTNPGXFPFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.